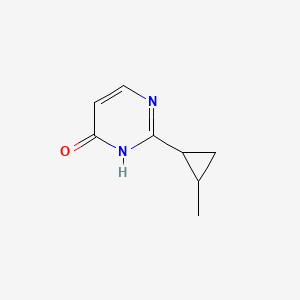

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one” is a pyrimidinone derivative with a methylcyclopropyl group attached. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 2-methylcyclopropyl group is a cyclopropyl ring, which is a three-membered carbon ring, with a methyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidinone ring with a 2-methylcyclopropyl group attached at the 2-position. The cyclopropyl ring is known to have a “puckered” geometry due to the strain of the three-membered ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Dihydropyrimidine derivatives, including compounds with the 3,4-dihydropyrimidin-2-one structure, have been synthesized and evaluated for their antimicrobial activities. These compounds are synthesized via cyclocondensation of methyl-3-cyclopropyl-3-oxopropanoate with arylbenzaldehydes and urea or thiourea, showcasing their relevance in drug and pharmaceutical fields (Dangar, 2017).

Regioselective Synthesis Techniques

Research has developed methods for regioselective synthesis of N-acylated 3,4-dihydropyrimidin-2-ones, indicating the flexibility and potential for chemical modification in these compounds for further pharmacological utility (Singh & Singh, 2006).

Novel Synthetic Strategies

Studies have explored novel synthetic strategies for creating heterocyclic alpha-amino acids using components bearing a masked glycinyl moiety in cyclocondensations, leading to dihydropyrimidinyl-amino acids. This indicates the structural diversity achievable with these compounds (Dondoni et al., 2003).

Environmentally Friendly Synthesis

Efforts to develop environmentally friendly synthesis methods for 3,4-dihydropyrimidin-2(1H)-ones using alcohols in aqueous media have been successful, highlighting the compound's role in green chemistry and pharmaceutical synthesis (Kęciek et al., 2020).

Advances in Dihydropyrimidine Synthesis

The Biginelli dihydropyrimidine synthesis has seen significant advances, with developments in solid-phase synthesis, combinatorial chemistry, and natural product synthesis, emphasizing the compound's foundational role in medicinal chemistry (Kappe, 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be studied for its potential use in synthetic chemistry .

Eigenschaften

IUPAC Name |

2-(2-methylcyclopropyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXSMOWOXQABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)

![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2597364.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2597365.png)

![2,4-Dichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B2597367.png)

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2597371.png)

![3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597374.png)

![4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B2597378.png)